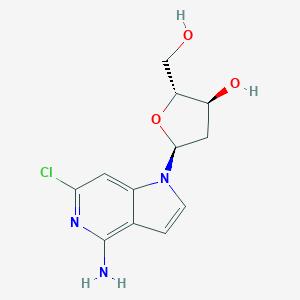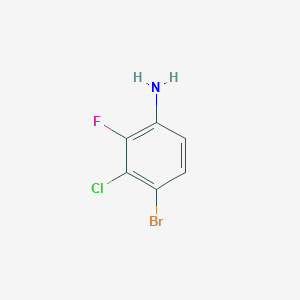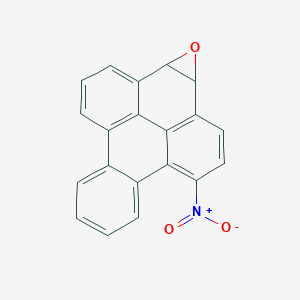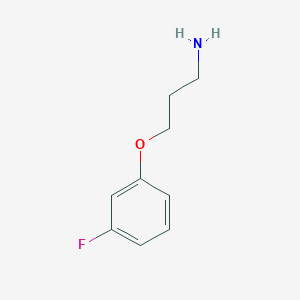![molecular formula C18H14 B037752 2-Methyl-1H-cyclopenta[l]phenanthrene CAS No. 121254-39-5](/img/structure/B37752.png)
2-Methyl-1H-cyclopenta[l]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopenta[l]phenanthrene derivatives, including 2-methyl and phenyl derivatives, involves complex chemical procedures. Schneider et al. (1997) detailed the synthesis of cyclopenta[l]phenanthrene titanium trichloride and its derivatives, emphasizing their high catalytic activity in styrene polymerization (Schneider, Prosenc, & Brintzinger, 1997). Connors and Goroff (2016) described a simple and efficient synthesis from substituted acetophenones, showcasing the versatility in obtaining polycyclic aromatics with various substitution patterns (Connors & Goroff, 2016).
Molecular Structure Analysis
The molecular structure of 2-methyl-substituted cyclopenta[l]phenanthrene was elucidated using X-ray diffraction analysis by Schneider et al. (1997), providing critical insights into its crystallographic configuration and implications for its chemical behavior and catalytic efficiency (Schneider, Prosenc, & Brintzinger, 1997).
Chemical Reactions and Properties
The reactivity of cyclopenta[l]phenanthrene derivatives, including electrophilic substitution reactions and hydrogenation, has been a subject of study. Horaguchi, Yamazaki, and Abe (1980) explored some electrophilic substitution reactions and hydrogenation processes, highlighting the chemical versatility of cyclopenta[l]phenanthrene and its derivatives (Horaguchi, Yamazaki, & Abe, 1980).
Physical Properties Analysis
The physical properties of cyclopenta[l]phenanthrene derivatives, such as crystal structure and photocatalytic activities, are critical for understanding their applications and behaviors in various chemical contexts. The work by Schneider et al. (1997) and Connors and Goroff (2016) provides foundational knowledge on these aspects (Schneider, Prosenc, & Brintzinger, 1997); (Connors & Goroff, 2016).
Chemical Properties Analysis
The chemical properties of 2-methyl-1H-cyclopenta[l]phenanthrene, including its reactivities, electrophilic substitution, and catalytic activities, have been detailed in the studies by Minabe and Suzuki (1986), Schneider et al. (1997), and Connors and Goroff (2016). These works elucidate the complex interplay of structural features and chemical reactivities that define the utility and applications of cyclopenta[l]phenanthrene derivatives in catalysis and organic synthesis (Minabe & Suzuki, 1986); (Schneider, Prosenc, & Brintzinger, 1997); (Connors & Goroff, 2016).
Applications De Recherche Scientifique
Steroid Compound Structures
"2-Methyl-1H-cyclopenta[l]phenanthrene" is foundational in compounds with cyclopenta[a]phenanthrene skeletons, playing a crucial role in cholesterol, hormones, vitamins, bile acids, and natural drugs. Its structure is critical for understanding the biological functions and synthetic pathways of these compounds Steroid Compound (2020).
Synthesis Methodologies
Researchers have developed regioselective synthesis methods for substituted cyclopenta[l]phenanthrenes, offering access to polycyclic aromatics with various substitution patterns. These methods involve steps such as Mukaiyama aldol reaction, McMurry coupling, and Mallory photocyclooxidation Regioselective Synthesis of Substituted Cyclopenta[l]phenanthrenes (2016).
Molecular Geometry and Biological Properties
The molecular geometry of "2-Methyl-1H-cyclopenta[l]phenanthrene" derivatives influences their physical and biological properties. For instance, the methyl group-induced helicity in specific phenanthrene derivatives affects their enantiomers, offering insights into synthesis and potential applications in medicinal chemistry Methyl Group-Induced Helicity in 1,4-Dimethylbenzo[c]phenanthrene and Its Metabolites (2000).
Electroluminescent Polymers
The synthesis and characterization of novel conjugated polymers incorporating "2-Methyl-1H-cyclopenta[l]phenanthrene" derivatives have been explored for electroluminescent applications. These polymers show potential for optical storage and electronic devices due to their unique photophysical properties Synthesis and Characterization of Novel Conjugated Polymer (2009).
Environmental Degradation
"2-Methyl-1H-cyclopenta[l]phenanthrene" and its derivatives have been studied for their biodegradation capabilities, particularly in the context of phenanthrene degradation. Certain bacterial strains capable of degrading phenanthrene have shown potential for bioremediation of contaminated environments Biodegradation of Phenanthrene and Heavy Metal Removal (2019).
Propriétés
IUPAC Name |
2-methyl-1H-cyclopenta[l]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODBCXSJSTXEIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578809 |
Source


|
| Record name | 2-Methyl-1H-cyclopenta[l]phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-cyclopenta[l]phenanthrene | |
CAS RN |
121254-39-5 |
Source


|
| Record name | 2-Methyl-1H-cyclopenta[l]phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
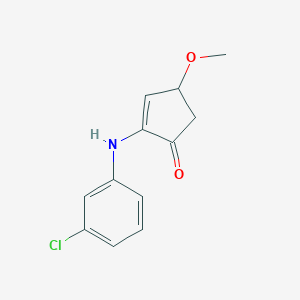
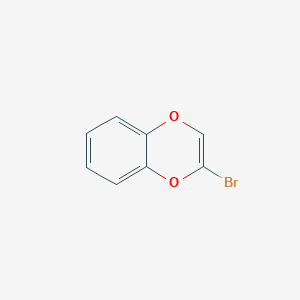
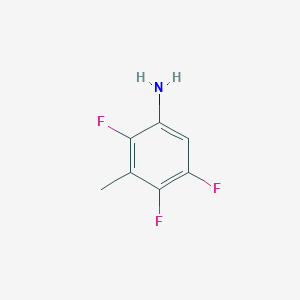
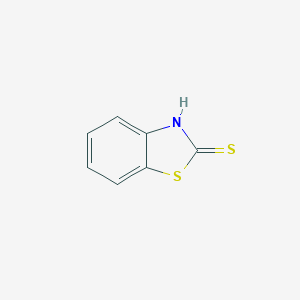

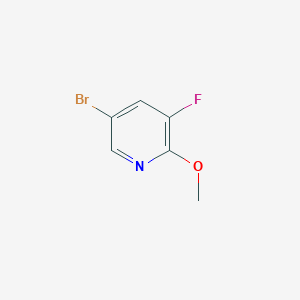
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
